(1S,5R)-bicyclo[3.1.0]hexan-2-one
Description
Significance of Chiral Bicyclic Ketones in Chemical Synthesis
Chiral bicyclic ketones are powerful intermediates in organic synthesis, providing access to a wide array of complex molecular architectures. Their rigid frameworks allow for a high degree of stereocontrol in subsequent chemical transformations. This is crucial for the construction of stereochemically defined products, a cornerstone of modern synthetic chemistry. acs.org
The reduction of bicyclic ketones can lead to the formation of chiral alcohols, which are themselves valuable synthetic precursors. organic-chemistry.org For instance, the reduction of racemic bicyclic ketones using enzymes like alcohol dehydrogenase can afford chiral alcohols with high optical purity. nih.gov These enzymatic methods, known as kinetic resolutions, capitalize on the different reaction rates of the two enantiomers of the starting material. nih.govfrontiersin.org
Furthermore, the inherent strain and reactivity of the bicyclic system can be exploited to drive various chemical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled manner. The synthesis of bicyclic ketols from cyclohexanones is one such example of the transformations these structures can undergo. acs.org
Importance of the Bicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry and Natural Product Synthesis
The bicyclo[3.1.0]hexane framework is a key structural motif found in numerous natural products and medicinally important compounds. researchgate.netresearchgate.net Its presence often imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govmdpi.com
This scaffold is a component of various bioactive molecules, including those with potential antitumor and antiviral properties. mdpi.com For example, derivatives of 3-azabicyclo[3.1.0]hexane have shown promise as therapeutic agents. researchgate.netmdpi.com The rigid nature of the bicyclo[3.1.0]hexane core can lock the conformation of a molecule, which is a valuable strategy in drug design to favor interaction with a specific biological receptor. nih.gov This has been demonstrated in the development of selective histamine (B1213489) H3 receptor ligands. mdpi.com
In natural product synthesis, the bicyclo[3.1.0]hexane unit is found in compounds such as thujone and sabinene, which are components of various essential oils. The synthesis of these and other complex natural products often relies on methods for constructing the bicyclo[3.1.0]hexane skeleton. researchgate.net For instance, the fungal metabolite galiellalactone (B1674401), which contains a related tricyclic system, has been synthesized using 1R,5S-bicyclo[3.1.0]hexan-2-one as a starting material. researchgate.net
Stereochemical Considerations and Enantiomeric Purity in Synthesis
Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. numberanalytics.comwikipedia.orgchiralpedia.com The two enantiomers of a chiral drug can have vastly different biological activities, with one being therapeutic and the other inactive or even harmful. chiralpedia.com
Achieving high enantiomeric purity is a critical goal in the synthesis of compounds like (1S,5R)-bicyclo[3.1.0]hexan-2-one. This can be accomplished through various strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or enantioselective catalysis. wikipedia.orgethz.ch Enantioselective synthesis works by creating a chiral environment during the reaction that favors the formation of one enantiomer over the other. wikipedia.org
The determination of enantiomeric purity is a crucial analytical step in asymmetric synthesis. Techniques such as chiral chromatography are employed to separate and quantify the amounts of each enantiomer in a mixture. The development of scalable and efficient enantioselective syntheses is a continuous area of research, as exemplified by the synthesis of intermediates for drugs like lenacapavir, which utilizes a derivative of bicyclo[3.1.0]hexan-2-one. acs.org
Interactive Data Table: Properties of Bicyclo[3.1.0]hexane Derivatives
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₆H₈O | Fused cyclopropane (B1198618) and cyclopentane (B165970) rings, chiral |
| Bicyclo[3.1.0]hexane | C₆H₁₀ | Parent hydrocarbon scaffold |
| Bicyclo[3.1.0]hexane-6-carboxylic acid | C₇H₁₀O₂ | Carboxylic acid functional group on the cyclopropane ring |
| (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one | C₉H₁₄O | Isopropyl group at the 5-position, also known as a thujone isomer |
| 3-Azabicyclo[3.1.0]hexane | C₅H₉N | Nitrogen atom within the bicyclic framework |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMQKFXCMZZMZ-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449070 | |
| Record name | Bicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196488-92-3 | |
| Record name | Bicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Stereochemical Control in Bicyclo 3.1.0 Hexan 2 One Formation
Mechanistic Investigations of Intramolecular Cyclopropanation Reactions
Intramolecular cyclopropanation is a powerful strategy for the synthesis of bicyclo[3.1.0]hexan-2-one and its derivatives. digitellinc.com This approach involves the formation of a three-membered ring from a suitably functionalized acyclic precursor.
A common method for intramolecular cyclopropanation involves the generation of a carbenoid intermediate. For instance, the reaction of an unsaturated diazocarbonyl compound in the presence of a transition metal catalyst, such as rhodium(II), can generate a metal-carbenoid species. digitellinc.compsu.edu This electrophilic intermediate then undergoes an intramolecular addition to the double bond, forming the bicyclic system.
Another approach involves the α-lithiation of an epoxide. For example, the treatment of (R)-1,2-epoxyhex-5-ene with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) leads to deprotonation at the carbon alpha to the epoxide, exclusively trans to the alkyl chain. acs.org This lithiated intermediate behaves as a carbenoid, and subsequent intramolecular cyclization proceeds through a chair-like transition state to yield the corresponding bicyclo[3.1.0]hexan-2-ol, which can then be oxidized to the ketone. acs.orgepa.gov The use of diazo compounds or iodonium (B1229267) ylides as carbenoid precursors also provides access to functionalized bicyclo[3.1.0]hexan-2-ones. psu.edursc.org
Gold-catalyzed reactions of 2-alkynyl-1-cycloalkenecarbaldehydes can also proceed through a gold-carbene intermediate. nih.gov This intermediate, formed via a 5-exo-dig cyclization, reacts with a double bond to form the cyclopropane (B1198618) ring. nih.gov
The stereochemical outcome of intramolecular cyclopropanation reactions is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. In rhodium-catalyzed reactions of diazo compounds, the chirality of the catalyst can induce high levels of enantioselectivity. digitellinc.com
In the LTMP-mediated cyclopropanation of (R)-1,2-epoxyhex-5-ene, the stereochemistry is controlled by the geometry of the starting epoxide and the chair-like transition state of the cyclization. acs.org This method has been shown to proceed with excellent retention of enantiopurity. acs.org Interestingly, the use of iodonium ylide and diazo compound methods for the intramolecular cyclopropanation of a D-ribose derivative can lead to products with opposite diastereoselectivities, highlighting the profound influence of the carbenoid source on the stereochemical course of the reaction. psu.edursc.org
| Precursor | Reagent/Catalyst | Product Diastereoselectivity |
| D-ribose derivative | Iodonium ylide | Favors one diastereomer |
| D-ribose derivative | Diazo compound | Favors the opposite diastereomer |
Stereocontrol in Simmons-Smith and Related Cyclopropanation Reactions
The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple), is a classic method for cyclopropanation. wikipedia.orgethz.ch A key feature of this reaction is its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org
The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the molecule. ethz.ch For example, the hydroxyl-directed Simmons-Smith cyclopropanation of a cyclopentenol (B8032323) derivative is a key step in the synthesis of certain bicyclo[3.1.0]hexane-based nucleosides. nih.gov This directing effect is a powerful tool for controlling the diastereoselectivity of the reaction.
Modifications to the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org
Radical Processes in Bicyclo[3.1.0]hexane Construction
Radical cyclization reactions offer an alternative and powerful approach to the synthesis of the bicyclo[3.1.0]hexane skeleton. acs.orgnih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
One strategy involves the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. acs.orgnih.gov This transition-metal-free method utilizes diphenyl diselenide and tert-butyl hydroperoxide (TBHP) to generate the desired fused bicyclo[3.1.0]hexanes. Mechanistic studies suggest the reaction proceeds via a radical pathway. acs.org
Another innovative approach is the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes, co-catalyzed by a copper(I)/secondary amine system. d-nb.info This method allows for the construction of bicyclo[3.1.0]hexane skeletons, and preliminary mechanistic studies support a stepwise radical process. d-nb.info Furthermore, a 5-exo-trig radical cyclization has been utilized to assemble a C3a-arylated bicyclo[3.1.0]hexane derivative as a key step in the total synthesis of (±)-crinane. anu.edu.au
Photoredox catalysis has also emerged as a valuable tool for radical-mediated transformations. For example, a (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions can produce bicyclo[3.1.0]hexanes. nih.govrsc.orgrsc.org
Diastereoselectivity and Enantioselectivity in Bicyclic Systems
Achieving high levels of diastereoselectivity and enantioselectivity is a critical challenge in the synthesis of complex molecules like (1S,5R)-bicyclo[3.1.0]hexan-2-one.
As previously mentioned, the diastereoselectivity of intramolecular cyclopropanation can be controlled by the choice of reagents. The use of iodonium ylides versus diazo compounds derived from a D-ribose template results in opposite diastereomers of the bicyclo[3.1.0]hexan-2-one product. psu.edursc.org
Enantioselective synthesis can be achieved through various strategies. The use of chiral catalysts, such as chiral rhodium(II) catalysts in intramolecular cyclopropanations of diazo compounds, can induce high enantioselectivity. digitellinc.com Similarly, a copper(I) catalyst paired with a chiral secondary amine has been successfully employed in the asymmetric intramolecular radical cyclopropanation of aldehydes to yield enantioenriched bicyclo[3.1.0]hexanes. d-nb.info
Another approach is to start with an enantiomerically pure precursor. For instance, a practical and scalable synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one begins with commercially available (R)-1,2-epoxyhex-5-ene. acs.orgepa.gov The inherent chirality of the starting material is transferred to the product with high fidelity. Lipase-catalyzed asymmetric acetylation has also been used to achieve the enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides. nih.gov
The following table summarizes some enantioselective methods for the synthesis of the bicyclo[3.1.0]hexane core:
| Method | Catalyst/Reagent | Key Feature |
| Intramolecular Cyclopropanation | Chiral Rh(II) catalyst | Catalyst-controlled enantioselectivity |
| Intramolecular Radical Cyclopropanation | Cu(I)/chiral secondary amine | Asymmetric transformation |
| Intramolecular Cyclopropanation | LTMP on (R)-1,2-epoxyhex-5-ene | Substrate-controlled enantioselectivity |
| Lipase-catalyzed Acetylation | Lipase | Enzymatic resolution |
Derivatives and Analogs of Bicyclo 3.1.0 Hexan 2 One
Heteroatom-Containing Bicyclo[3.1.0]hexan-2-one Derivatives
The incorporation of atoms other than carbon and hydrogen into the bicyclic structure gives rise to heteroatomic analogs with distinct reactivity and stereochemistry.
Nitrogen-containing analogs, specifically 3-aza-bicyclo[3.1.0]hexan-2-ones, are a significant class of derivatives.
A notable method for synthesizing 3-aza-bicyclo[3.1.0]hexan-2-one derivatives involves the gold-catalyzed oxidative cyclopropanation of readily accessible N-allylynamides. rsc.orgresearchgate.net This transformation allows for the conversion of N-allylynamides with a range of functional groups and substitution patterns into the corresponding bicyclic products in moderate to high yields. rsc.orgnih.gov The reaction typically employs a gold catalyst, such as IMesAuCl/AgBF₄, in the presence of an oxidant like pyridine (B92270) N-oxide. rsc.orgresearchgate.netnih.gov
The process is valued for its efficiency and tolerance of various substituents, including esters and aryl groups. researchgate.net Research into the reaction mechanism suggests a non-carbene mediated pathway. rsc.org The choice of catalyst has been shown to significantly influence the reaction yield, with a bulkier ligand on the gold catalyst sometimes leading to lower yields. researchgate.net For instance, using 4 mol % IMesAuCl/AgSbF₆ as the catalyst can result in a 76% yield of the desired product at room temperature within an hour. researchgate.net
Table 1: Gold-Catalyzed Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives Use the interactive controls to view different data points.
Another related gold-catalyzed reaction uses benzofuroxans as nitrene transfer reagents to react with N-allylynamides, producing 3-azabicyclo[3.1.0]hexan-2-imines, which are closely related to the ketone derivatives. epa.gov This highly selective annulation proceeds under mild conditions and demonstrates high functional group tolerance. epa.gov
Oxygen-containing analogs, known as 3-oxabicyclo[3.1.0]hexan-2-ones or cyclopropyl (B3062369) lactones, are another important class of derivatives.
This specific derivative is a bicyclic organic compound featuring a phenyl group attached to the 3-oxabicyclo[3.1.0]hexan-2-one core. researchgate.net Its defined (1S,5R) stereochemistry indicates a specific spatial arrangement of the atoms. researchgate.net This compound is typically a white solid and is used as an intermediate in organic synthesis and as a building block for drug discovery. researchgate.netnih.gov
Table 2: Properties of (1S,5R)-1-Phenyl-3-oxa-bicyclo[3.1.0]hexan-2-one Use the interactive controls to view different data points.
The precise three-dimensional structure of substituted 3-oxabicyclo[3.1.0]hexan-2-ones is crucial for understanding their chemical behavior. Single-crystal X-ray analysis is a definitive method for determining their absolute structure and conformation. researchgate.netnih.gov
A detailed X-ray analysis was performed on (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, an analog prepared as an intermediate for potential neurotransmitter reuptake inhibitors. researchgate.netnih.gov The analysis revealed that the molecule crystallizes in an orthorhombic system. researchgate.netnih.gov The five-membered lactone ring adopts a flattened envelope conformation, with one carbon atom located 0.208 Å out of the plane formed by the other four atoms. researchgate.netnih.gov This type of detailed structural data is vital for molecular modeling and understanding structure-activity relationships. The crystal structures of other optically active substituted 3-oxabicyclo[3.1.0]hexan-2-ones have also been solved to establish their molecular geometries. epa.gov
Table 3: Crystallographic Data for (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one Use the interactive controls to view different data points.
3-Oxabicyclo[3.1.0]hexan-2-one Derivatives
Substituted Bicyclo[3.1.0]hexan-2-one Structures
Beyond heteroatom incorporation, the bicyclo[3.1.0]hexan-2-one skeleton can be modified with a wide array of substituents. These structures are prevalent in numerous natural products and bioactive compounds. nih.gov Synthetic strategies have been developed to access these substituted derivatives, often with high degrees of stereocontrol. nih.govnih.gov
For example, a convergent (3+2) annulation of cyclopropenes and aminocyclopropanes provides a pathway to substituted bicyclo[3.1.0]hexanes that possess three contiguous stereocenters. nih.gov This method demonstrates that radical-based strategies can be highly effective for constructing these complex bicyclic systems. nih.gov Other research has focused on creating C4-substituted analogs, such as (1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, which has been identified as a potent and selective receptor agonist. Co-crystallization of this compound with its target proteins has helped to clarify the molecular basis for its unique pharmacological activity. Furthermore, synthetic routes to conformationally restricted analogs of sugar rings have been developed using the bicyclo[3.1.0]hexane framework, highlighting the versatility of this structural motif in medicinal chemistry. nih.gov
Bicyclo[3.1.0]hexan-2-ols as Key Intermediates
Bicyclo[3.1.0]hexan-2-ols are crucial intermediates derived from (1S,5R)-bicyclo[3.1.0]hexan-2-one. The reduction of the ketone functionality in bicyclo[3.1.0]hexan-2-one yields the corresponding alcohol, bicyclo[3.1.0]hexan-2-ol. This transformation is a key step in the synthesis of more complex molecules. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one involves the oxidation of the key homochiral intermediate, bicyclo[3.1.0]hexan-1-ol. acs.orgresearchgate.net This process has been successfully demonstrated on a multi-kilogram scale. acs.orgresearchgate.net
The stereochemistry of the resulting alcohol is of significant interest. The reduction can lead to the formation of different stereoisomers, and controlling this selectivity is a key aspect of synthetic strategies. The synthesis of trans-bicyclo[3.1.0]hexan-2-ols, including 1R,2R,5S-bicyclo[3.1.0]hexan-2-ol, has been achieved with high diastereoselectivity starting from enantiopure epoxy alkenes. acs.org The mechanism involves the deprotonation of the epoxide with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by intramolecular cyclization. acs.org
Furthermore, bicyclo[3.1.0]hexan-2-ols can be prepared through various literature procedures and serve as precursors for other functionalized bicyclic compounds. wiley-vch.de The oxidation of these alcohols can regenerate the ketone or be used to introduce other functional groups.
A notable application is in the synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, an important intermediate for the antiviral drug lenacapavir. nih.govresearchgate.netchemrxiv.orgacs.orgverixiv.orgacs.org The synthesis involves an I2-promoted hydroxylation of (1R,5S)-bicyclo[3.1.0]hexan-2-one, followed by an Albright-Goldman oxidation. nih.govresearchgate.netchemrxiv.orgacs.orgverixiv.orgacs.org
Ketone Derivatives (e.g., 2,2-Dimethoxybicyclo[3.1.0]hexan-3-one)
A significant ketone derivative of the bicyclo[3.1.0]hexan-2-one scaffold is (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. This compound is a key intermediate in the asymmetric synthesis of lenacapavir. nih.govresearchgate.netchemrxiv.orgacs.orgverixiv.orgacs.org A scalable, enantioselective synthesis of this intermediate has been developed starting from the inexpensive commodity (R)-epichlorohydrin. nih.govresearchgate.netchemrxiv.orgacs.orgverixiv.orgacs.org
The table below summarizes the key steps and outcomes of this synthetic route.
| Step | Description | Starting Material | Key Reagents | Product | Overall Yield |
| 1-4 | Telescoped Bicyclic Ketone Synthesis | (R)-epichlorohydrin | Allylmagnesium chloride, Lithium 2,2,6,6-tetramethylpiperidide | (1R,5S)-bicyclo[3.1.0]hexan-2-one | - |
| 5 | I2-promoted Hydroxylation | (1R,5S)-bicyclo[3.1.0]hexan-2-one | I2 | Intermediate diol | - |
| 6 | Albright-Goldman Oxidation | Intermediate diol | Acetic anhydride, DMSO | (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one | 25% |
This synthetic pathway highlights the utility of this compound as a precursor to more complex, functionalized ketone derivatives with significant applications in medicinal chemistry.
Ring-Contracted Derivatives: Bicyclo[2.1.0]pentane Systems from Bicyclo[3.1.0]hexan-2-one
Bicyclo[3.1.0]hexan-2-one can serve as a precursor for the synthesis of ring-contracted bicyclo[2.1.0]pentane systems, also known as housanes. This transformation typically involves a Wolff rearrangement of a diazo derivative of the starting ketone.
One documented method involves converting bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative. rsc.org Thermal ring-contraction of this diazo compound leads to the formation of various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid as both exo- and endo-stereoisomers. rsc.org These carboxylic acid derivatives can be further converted into the corresponding methyl ketones, which upon Baeyer-Villiger reaction, yield endo- and exo-bicyclo[2.1.0]pentan-2-yl acetates. rsc.org
Another approach to bicyclo[2.1.0]pentane derivatives involves the thermal ring contraction of precursors like bicyclo[3.1.0]hexan-2-one to produce compounds such as {Bicyclo[2.1.0]pentan-1-yl}methanol. smolecule.com The high ring strain of the resulting bicyclo[2.1.0]pentane system influences its reactivity and makes it a valuable intermediate in organic synthesis. smolecule.com
The synthesis of bicyclo[2.1.0]pentanes can also be achieved through photocycloaddition reactions of cyclopropenes with olefins. cdnsciencepub.com While not a direct ring contraction of bicyclo[3.1.0]hexan-2-one, this method also yields the strained housane skeleton.
The table below outlines a synthetic pathway from bicyclo[3.1.0]hexan-2-one to bicyclo[2.1.0]pentane derivatives.
| Starting Material | Intermediate | Reaction Condition | Product |
| Bicyclo[3.1.0]hexan-2-one | 3-Diazo-bicyclo[3.1.0]hexan-2-one | Thermal | Esters/Amides of bicyclo[2.1.0]pentane-2-carboxylic acid |
| Esters of bicyclo[2.1.0]pentane-2-carboxylic acid | Methyl ketones of bicyclo[2.1.0]pentane | Baeyer-Villiger Reaction | endo- and exo-Bicyclo[2.1.0]pentan-2-yl acetates |
These ring-contraction reactions demonstrate the utility of bicyclo[3.1.0]hexan-2-one in accessing smaller, highly strained bicyclic systems, which are of interest for their unique chemical properties and potential as building blocks in the synthesis of more complex molecules.
Applications in Advanced Organic Synthesis
Strategic Use as a Chiral Building Block in Complex Molecule Synthesis
(1S,5R)-bicyclo[3.1.0]hexan-2-one serves as a crucial chiral starting material for the synthesis of more complex molecules. Its fused cyclopropane (B1198618) and cyclopentanone (B42830) rings provide a well-defined three-dimensional scaffold that chemists can manipulate with a high degree of stereocontrol. The ketone functionality allows for a variety of transformations, including nucleophilic additions, enolate chemistry, and rearrangements, while the bicyclic system can be selectively opened or further functionalized. This strategic use allows for the efficient introduction of multiple stereocenters, a critical aspect in the synthesis of biologically active compounds. The development of scalable synthetic routes to this chiral ketone has further enhanced its utility in both academic and industrial research.
Applications in Natural Product Synthesis
The unique structural features of this compound and its derivatives have been harnessed for the total synthesis of several natural products.
Total Synthesis of (+)-Cuparenone
A concise asymmetric synthesis of the sesquiterpenoid (+)-β-cuparenone has been achieved utilizing a derivative of the bicyclo[3.1.0]hexane framework. ox.ac.ukresearchgate.net The synthesis leverages an intramolecular cyclopropanation of an unsaturated terminal epoxide to stereoselectively form a bicyclo[3.1.0]hexan-2-ol. ox.ac.ukresearchgate.net This key intermediate, closely related to this compound, establishes the core bicyclic structure of the natural product. Subsequent chemical transformations then build upon this scaffold to complete the synthesis of (+)-β-cuparenone. ox.ac.uk
Enantioselective Total Synthesis of Galiellalactone (B1674401) C4 Epimer
The enantiomer of the target compound, (1R,5S)-bicyclo[3.1.0]hexan-2-one, has been employed as the starting material for the enantioselective total synthesis of the C4 epimer of galiellalactone. core.ac.uk Galiellalactone is a fungal metabolite that has been identified as a covalent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Recognizing the strained ring system of the natural product, researchers developed synthetic approaches that capitalize on the inherent strain of the bicyclo[3.1.0]hexan-2-one starting material. core.ac.uk These routes successfully yielded the C4 epimer of galiellalactone in a limited number of steps. core.ac.uk
Role in Pharmaceutical Intermediate Synthesis
The chiral scaffold of this compound is a key component in the synthesis of several important pharmaceutical intermediates, leading to the development of novel therapeutics.
Intermediate for Lenacapavir Synthesis
This compound is a critical intermediate in the synthesis of Lenacapavir, a first-in-class HIV capsid inhibitor. researchgate.netrsc.org A scalable synthetic route has been developed to produce this key building block from readily available starting materials. researchgate.netrsc.org In the synthesis of a core fragment of Lenacapavir, (1R,5S)-bicyclo[3.1.0]hexan-2-one is further transformed into (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. researchgate.netrsc.org This advanced intermediate then undergoes several additional steps to construct the complex polycyclic system of the final drug molecule. researchgate.net
| Starting Material | Key Intermediate | Final Product Fragment |
| (R)-epichlorohydrin | (1R,5S)-bicyclo[3.1.0]hexan-2-one | (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one |
Precursor to Milnacipran (via 3-oxa-analog)
A structurally related analog, 5-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, serves as a key precursor in the synthesis of Milnacipran. soton.ac.uk Milnacipran is a serotonin-norepinephrine reuptake inhibitor used for the management of fibromyalgia. soton.ac.uk The synthesis involves the use of the (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one enantiomer. soton.ac.uknih.gov This bicyclic lactone contains the core cyclopropane ring structure that is central to the pharmacological activity of Milnacipran.
| Precursor | Drug | Therapeutic Use |
| (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Milnacipran | Fibromyalgia Management |
Construction of Challenging Molecular Scaffolds
The unique three-dimensional structure of the bicyclo[3.1.0]hexane core makes it an important structural motif in numerous natural products and bioactive molecules. nih.govresearchgate.net Its utility as a chiral building block is particularly valuable for creating sterically congested and complex molecular frameworks. nih.gov
A significant challenge in chemical synthesis is the stereoselective construction of molecules containing vicinal all-carbon quaternary stereocenters, which are two adjacent carbon atoms bonded to four other carbon atoms. nih.govd-nb.info These motifs are present in a variety of natural products with important biological activities. nih.govresearchgate.net
A novel and efficient method has been developed for the single-step construction of bicyclo[3.1.0]hexane skeletons featuring these challenging stereocenters. nih.govd-nb.info This method involves an intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source. nih.govd-nb.info The reaction is facilitated by a cooperative catalyst system comprising Cu(I) and a secondary amine. nih.govnih.gov This catalytic asymmetric radical process provides an effective route to enantioenriched bicyclo[3.1.0]hexanes with two adjacent, highly congested all-carbon quaternary stereocenters, achieving good yields and high levels of enantioselectivity. nih.gov The reaction demonstrates a broad substrate scope, tolerating diverse functional groups and various alkene substitutions. nih.govnih.gov
Table 1: Catalytic System for Asymmetric Radical α-Cyclopropanation
| Component | Role |
|---|---|
| Cu(I) Salt | Primary Catalyst |
| Chiral Secondary Amine | Cooperative Catalyst / Chiral Ligand |
| Aldehyde with Alkene | Substrate |
| Base | Additive |
This table summarizes the key components of the cooperative catalytic system used for the synthesis of bicyclo[3.1.0]hexane skeletons with vicinal all-carbon quaternary stereocenters.
Synthetic Platform through Ring-Opening Reactions
The strain inherent in the bicyclo[3.1.0]hexan-2-one ring system can be strategically exploited in ring-opening reactions to generate planar, aromatic structures. This transformation serves as a versatile platform for the synthesis of polysubstituted aromatic compounds.
An efficient thermal 2π disrotatory ring-opening aromatization sequence has been developed using bicyclo[3.1.0]hexan-2-ones. researchgate.netnih.gov This reaction proceeds under thermal conditions to convert the bicyclic ketone into a highly functionalized aromatic ring. nih.govuni-muenchen.de Mechanistically, the process is proposed to involve a thermally-induced disrotatory 2π-electrocyclic ring-opening followed by an aromatization step. uni-muenchen.de This method provides a powerful tool for the de novo synthesis of arenes. nih.gov While effective, a limitation of this thermal process can be the requirement for relatively high reaction temperatures. cdnsciencepub.com
The ring-opening aromatization of bicyclo[3.1.0]hexan-2-ones allows for the facile construction of uniquely substituted and polyfunctionalized benzoates. nih.govacs.org This methodology is practical and valuable, as it tolerates a wide array of functional groups, including alkyl, alkenyl, alkynyl, phenyl, and even heteroaromatic substituents like 2-thienyl or 2-furyl. uni-muenchen.de
Furthermore, the versatility of this synthetic platform is expanded by the inclusion of nucleophiles in the reaction mixture. In the presence of amines or alcohols, the reaction yields substituted anilines or aryl ethers, respectively. researchgate.netnih.gov This approach provides access to these valuable compound classes without the need for expensive transition-metal catalysts. uni-muenchen.de
The synthetic utility of the ring-opening aromatization sequence has been successfully demonstrated in the synthesis of natural product analogs. nih.gov A notable application is the short synthesis of Sekikaic Acid Methyl Ester, a GACKIX inhibitor. nih.govuni-muenchen.de This synthesis highlights the method's effectiveness in constructing the complex, substituted aromatic core of a biologically active molecule, starting from a readily prepared bicyclo[3.1.0]hexan-2-one precursor. uni-muenchen.de
Table 2: Products from Ring-Opening of Bicyclo[3.1.0]hexan-2-ones
| Reactant(s) | Product Class | Example Application |
|---|---|---|
| Bicyclo[3.1.0]hexan-2-one (thermal) | Substituted Benzoates | General synthesis of polyfunctionalized arenes |
| Bicyclo[3.1.0]hexan-2-one + Amine | Substituted Anilines | Access to aniline (B41778) derivatives |
| Bicyclo[3.1.0]hexan-2-one + Alcohol | Substituted Aryl Ethers | Access to aryl ether derivatives |
This table illustrates the diversity of aromatic compounds that can be synthesized through the ring-opening reactions of bicyclo[3.1.0]hexan-2-one derivatives.
Theoretical and Computational Investigations of Bicyclo 3.1.0 Hexan 2 One Chemistry
Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms associated with bicyclic systems. For compounds related to the bicyclo[3.1.0]hexane core, DFT calculations have been instrumental in mapping potential energy surfaces, identifying intermediates, and calculating activation energies for various reaction pathways.
Theoretical studies on the thermal rearrangements of substituted bicyclo[3.1.0]hexane systems have utilized a range of computational methods to discern between different possible mechanisms, such as polar and biradical pathways. khas.edu.tr For instance, investigations into the pyrolysis of acetate (B1210297) derivatives of this bicyclic system have employed methods like B3LYP/6-31G* to model the reaction course. khas.edu.tr These studies calculate the Gibbs free energy of activation (ΔG‡) and reaction energies (ΔG_rxn) to determine the most plausible route. khas.edu.tr A common finding is that thermal reactions can proceed through a two-step mechanism, where an initial elimination reaction forms a bicyclo[3.1.0]hex-2-ene intermediate, which then undergoes a sigmatropic rearrangement. khas.edu.tr The second step, such as a concerted homodienyl 1,5-hydrogen shift, is often found to be the rate-determining step. khas.edu.tr
DFT calculations are also crucial for understanding selectivity in metal-catalyzed reactions that form the bicyclo[3.1.0]hexane skeleton. Gold-catalyzed cyclopropanation reactions, for example, have been analyzed using DFT, revealing mechanisms that involve the outer-sphere attack of an ylide on a gold π-complex. nsf.gov This is followed by the formation of a gold alkyl intermediate and subsequent product-releasing electrophilic attack. nsf.gov These computational models support mechanisms involving backside displacement of the catalyst fragment, explaining the high stereoselectivity observed in these transformations. nsf.gov Similarly, quantum chemical calculations at the (U)B3LYP/6-311+G(d,p) level have been used to explore the photochemical rearrangement of benzenes to form the related bicyclo[3.1.0]hexene scaffold, highlighting the role of excited-state intermediates in determining the reaction outcome. acs.org
| Computational Method | Basis Set | Application | Key Findings | Reference |
|---|---|---|---|---|
| B3LYP / UB3LYP | 6-31G* | Thermal rearrangement of bicyclo[3.1.0]hexane derivatives | Elucidation of two-step mechanisms involving a bicyclohexene intermediate and a rate-determining sigmatropic shift. | khas.edu.tr |
| (U)B3LYP | 6-311+G(d,p) | Photochemical rearrangement to bicyclo[3.1.0]hexenes | Investigation of reaction coordinates involving benzenium cation intermediates in ground and triplet states. | acs.org |
| DFT Analysis | Not Specified | Gold-catalyzed cyclopropanation | Supports a mechanism with backside displacement of the gold fragment, explaining stereoselectivity. | nsf.gov |
Computational Modeling of Cyclization Processes and Transition States
The formation of the bicyclo[3.1.0]hexane ring system is a critical step in its synthesis, and computational modeling has been essential for understanding the transition states that govern the stereochemical outcome of these cyclization reactions. The synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one, the enantiomer of the title compound, provides a clear example.
A highly efficient and scalable synthesis has been developed from (R)-1,2-epoxyhex-5-ene. acs.org The key step is an intramolecular cyclopropanation mediated by a strong, hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.orgresearchgate.net The proposed mechanism involves the α-lithiation of the epoxide, which occurs selectively trans to the alkyl chain. acs.org This is followed by an intramolecular cyclization of the resulting carbenoid intermediate to form the bicyclo[3.1.0]hexan-2-ol precursor. acs.org
Computational modeling, though not always explicitly detailed in experimental papers, underpins the rationalization of the high diastereoselectivity of this reaction. The cyclization is proposed to proceed through a well-defined, chair-like transition state. acs.org In this transition state model, the substituents arrange themselves to minimize steric interactions, leading to the preferential formation of a single diastereomer. This model explains the excellent retention of enantiopurity observed in the reaction. acs.org The subsequent oxidation of the resulting (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol yields the target ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one. acs.org
| Precursor | Reagent | Key Transformation | Proposed Transition State Model | Outcome | Reference |
|---|---|---|---|---|---|
| (R)-1,2-Epoxyhex-5-ene | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Intramolecular cyclopropanation | Chair-like transition state of a carbenoid intermediate | Highly diastereoselective formation of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol with excellent retention of enantiopurity. | acs.org |
Future Research Directions and Synthetic Opportunities
Development of Novel and More Efficient Asymmetric Synthetic Routes
While several methods exist for the synthesis of bicyclo[3.1.0]hexan-2-ones, the pursuit of more efficient and scalable asymmetric routes remains a significant goal. One of the most direct methods for synthesizing the racemic version of bicyclo[3.1.0]hexan-2-one involves the reaction of trimethylsulfoxonium (B8643921) ylide with cyclopent-2-en-1-one, which provides an excellent yield of 92%. However, a chiral variant of this reaction is not yet known. acs.org
A notable advancement is the development of a catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene using a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.orgresearchgate.net This method produces the key homochiral intermediate, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, which is then oxidized to (1S,5R)-bicyclo[3.1.0]hexan-2-one. acs.org This process has been successfully demonstrated on a multi-kilogram scale, highlighting its practicality. acs.orgresearchgate.net
Future research could focus on developing catalytic enantioselective methods that avoid the need for stoichiometric chiral auxiliaries or pre-functionalized substrates. The invention of a catalytic enantioselective intramolecular cyclopropanation method that can construct structurally diverse bicyclo[3.1.0]hexane skeletons is highly desirable. d-nb.info
A scalable synthesis of a related compound, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, has been developed from the inexpensive starting material (R)-epichlorohydrin. nih.govacs.org This multi-step process, which includes a telescoped synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one, demonstrates the potential for developing efficient routes to functionalized bicyclo[3.1.0]hexanone derivatives. nih.gov
| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Product | Scale/Yield | Reference |
| Intramolecular Cyclopropanation & Oxidation | (R)-1,2-epoxyhex-5-ene | Catalytic LTMP, then oxidation | This compound | Multi-kilogram scale, 82% yield for cyclopropanation | acs.orgresearchgate.net |
| Ylide Reaction | cyclopent-2-en-1-one | Trimethylsulfoxonium ylide | rac-bicyclo[3.1.0]hexan-2-one | 92% yield (racemic) | acs.org |
| Telescoped Synthesis | (R)-epichlorohydrin | Multiple steps including Grignard reaction and oxidation | (1R,5S)-bicyclo[3.1.0]hexan-2-one | Hundred-gram scale | nih.gov |
Expansion of Substrate Scope and Functional Group Compatibility in Cyclopropanation Methods
The utility of cyclopropanation reactions to form the bicyclo[3.1.0]hexane core can be significantly enhanced by expanding the range of compatible substrates and functional groups. Current methods, such as the Simmons-Smith reaction, can be limited by the need for specific directing groups or may suffer from modest yields. acs.org
Recent developments in radical cyclopropanation have shown promise in broadening the applicability of these reactions. For instance, a copper(I)-catalyzed intermolecular [2+1] cycloaddition of electron-deficient alkenes with the methyl group in aryl methyl ketones has been reported for constructing cyclopropanes. d-nb.info While this method is currently racemic, the development of a catalytic asymmetric variant is a key challenge for future research. d-nb.info
The compatibility of various functional groups is crucial for the synthesis of complex molecules. Research into photoredox-mediated (3+2) annulations of cyclopropenes with aminocyclopropanes has demonstrated good yields for a broad range of derivatives, including those with heterocyclic substituents and disubstituted aryl groups. rsc.orgrsc.org Functional groups like cyano, ketone, and sulfonamide are compatible with some of these newer methods. researchgate.net
Future work should aim to develop cyclopropanation methods that tolerate a wider array of functional groups, including those that are typically sensitive to reaction conditions, such as esters, amides, and various protecting groups. This would allow for the direct synthesis of highly functionalized bicyclo[3.1.0]hexan-2-one derivatives, streamlining synthetic sequences.
Exploration of New Transformative Reactions Utilizing the Bicyclo[3.1.0]hexan-2-one Core
The strained bicyclo[3.1.0]hexan-2-one skeleton is primed for a variety of ring-opening and rearrangement reactions, offering a gateway to diverse molecular scaffolds. A significant area of exploration is the use of this core in cascade reactions.
A notable example is the 2π disrotatory ring-opening aromatization of bicyclo[3.1.0]hexan-2-ones, which proceeds under thermal conditions to produce uniquely substituted and polyfunctionalized benzoates. nih.govresearchgate.net This transformation can also be used to form substituted anilines or ethers in the presence of amines or alcohols, respectively. nih.govresearchgate.net Further investigation into the scope and limitations of this reaction, particularly with different substitution patterns on the bicyclic core, could lead to novel synthetic strategies.
The bicyclo[3.1.0]hexan-2-one core can also serve as a precursor to other ring systems. For instance, a sequential SmI₂-mediated pinacol (B44631) coupling and acid-catalyzed pinacol rearrangement of a related 1-silyloxybicyclo[3.1.0]hexan-2-ol has been used to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.org Exploring similar rearrangements with this compound could provide access to other valuable bicyclic frameworks.
The development of cascade reactions that combine the ring-opening of the bicyclo[3.1.0]hexan-2-one with subsequent cyclizations or functionalizations in a single pot would be a powerful tool for rapidly increasing molecular complexity. For example, a cascade reaction involving an electrocyclic ring-opening and aromatization followed by a 3,3-sigmatropic rearrangement has been used to synthesize indoles from bicyclo[3.1.0]hexan-2-ones. researchgate.net
| Transformation | Reactant | Conditions/Reagents | Product Type | Reference |
| Ring-Opening Aromatization | Bicyclo[3.1.0]hexan-2-ones | Thermal | Substituted Benzoates, Anilines, Ethers | nih.govresearchgate.net |
| Pinacol Rearrangement | 1-Silyloxybicyclo[3.1.0]hexan-2-ols | p-TsOH·H₂O | 1-Substituted Bicyclo[2.1.1]hexan-2-ones | acs.org |
| Cascade Reaction | Bicyclo[3.1.0]hexan-2-ones | Varies | Indoles, Indazoles, Benzofurans | researchgate.net |
Applications in Unexplored Areas of Organic Synthesis
The unique structural and reactive properties of this compound make it a promising candidate for application in areas of organic synthesis that have not yet been fully explored. Its rigid, conformationally restricted framework can be exploited in the design of novel ligands for asymmetric catalysis and as scaffolds in medicinal chemistry.
For example, conformationally rigid histamine (B1213489) analogues with a bicyclo[3.1.0]hexane scaffold have been shown to be selective ligands for the H₃ receptor, suggesting the utility of this framework in developing potent and selective ligands for biological targets. mdpi.com The this compound core could be a starting point for the synthesis of a new generation of therapeutic agents.
Furthermore, the bicyclo[3.1.0]hexan-2-one moiety can be incorporated into larger, more complex molecules to study the impact of its strained ring system on molecular properties and reactivity. Its use as a building block in the total synthesis of natural products is an established application, but there is still vast potential to utilize its unique reactivity to develop novel and more efficient synthetic strategies for a wider range of natural products. researchgate.net
The development of new reactions and methodologies involving this compound will undoubtedly open up new possibilities in materials science, where the rigid bicyclic unit could be used to create novel polymers or functional materials with unique properties. Further research into the derivatization of the bicyclo[3.1.0]hexan-2-one core and the exploration of its reactivity under various conditions will be key to unlocking its full potential in these unexplored areas.
Q & A
Q. What synthetic strategies are effective for enantioselective preparation of (1S,5R)-bicyclo[3.1.0]hexan-2-one derivatives?
The synthesis of enantiopure derivatives often involves intramolecular cyclopropanation of diazo precursors. For example, diazo derivatives of bicyclo[3.1.0]hexan-2-one can undergo ring contraction or functionalization to generate substituted bicyclic structures. Key steps include thermal ring contraction to form bicyclo[2.1.0]pentane derivatives and Baeyer–Villiger oxidation to introduce stereochemical diversity . Chiral resolution via chromatography or enzymatic methods is critical for isolating enantiomers, as demonstrated in the synthesis of (S)-methanocarba nucleosides .
Q. How can NMR spectroscopy be optimized to resolve stereochemical ambiguities in bicyclo[3.1.0]hexan-2-one derivatives?
1H and 13C NMR are essential for confirming stereochemistry. For example, splitting patterns in the 1H NMR spectra of (±)-3-azabicyclo[3.1.0]hexan-2-one derivatives reveal diastereotopic protons, while coupling constants (e.g., J values for cyclopropane protons) distinguish endo vs. exo isomers. NOESY experiments can confirm spatial proximity of substituents, such as the methyl and isopropyl groups in (1S,2R,5R)-2-methyl derivatives .
Q. What computational methods predict physicochemical properties of bicyclo[3.1.0]hexan-2-one analogs?
The Joback and Crippen group contribution methods calculate properties like heat capacity (Cp) and vapor pressure. For example, Cp,gas values for (1S,5R)-bicyclo[3.1.0]hexan-2-ol derivatives range from 664.35 to 679.97 J/mol·K, but validation against experimental data (e.g., DSC or gas-phase calorimetry) is necessary to address discrepancies .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclo[3.1.0]hexane core influence biological activity in receptor-binding studies?
Substituent stereochemistry significantly impacts binding affinity. For instance, (±)-3-azabicyclo[3.1.0]hexan-2-one derivatives with phenyl groups show varying sigma receptor affinities depending on the configuration of the 3-alkyl substituent. Enantiomers of 3-(2-phenylethyl) derivatives exhibit differential activity, highlighting the need for chiral separation in structure-activity relationship (SAR) studies .
Q. What mechanistic insights explain the thermal ring contraction of bicyclo[3.1.0]hexan-2-one diazo derivatives?
Thermal decomposition of 3-diazo-bicyclo[3.1.0]hexan-2-one generates carbene intermediates, which undergo [1,2]-shift or cyclopropane ring contraction. Computational studies (e.g., DFT) reveal that steric strain in the bicyclo[3.1.0] system drives the formation of bicyclo[2.1.0]pentane products. Solvent polarity and temperature control the ratio of endo vs. exo stereoisomers .
Q. How can contradictions in computed vs. experimental physicochemical data be resolved for bicyclo[3.1.0]hexan-2-one analogs?
Discrepancies in properties like Cp,gas (e.g., 664.35 vs. 679.97 J/mol·K ) may arise from approximations in group contribution methods. Hybrid approaches combining quantum mechanical calculations (e.g., Gaussian) with experimental validation (e.g., gas-phase IR spectroscopy) improve accuracy. Systematic error analysis for substituent effects (e.g., methyl vs. isopropyl groups) is recommended .
Q. What strategies mitigate racemization during functionalization of this compound?
Racemization occurs under acidic/basic conditions or via carbocation intermediates. Mild reaction conditions (e.g., low-temperature acylations) and non-ionic catalysts (e.g., organocatalysts) preserve enantiopurity. For example, the synthesis of (N)-methanocarba pseudosugar intermediates avoids racemization by using protecting groups (e.g., isopropylidene) during hydroxyl activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
